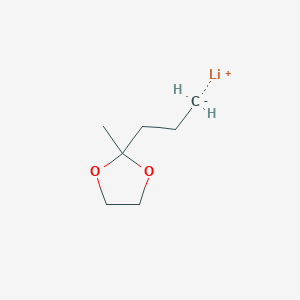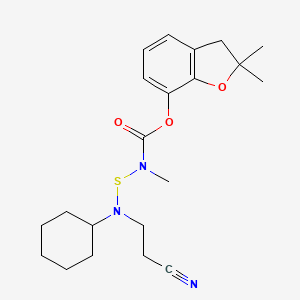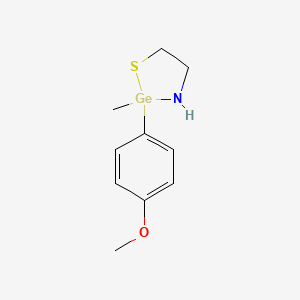
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine is an organogermanium compound that features a unique combination of a thiazolidine ring with a germanium atom
Preparation Methods
The synthesis of 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine typically involves the reaction of p-methoxyphenyl isocyanate with a suitable germanium precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Scientific Research Applications
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mechanism of Action
The mechanism of action of 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis .
Comparison with Similar Compounds
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis and protection/deprotection sequences.
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Porphyrin derivatives: Used as photocatalysts in organic synthesis and have applications in photoredox catalysis.
Properties
CAS No. |
84260-24-2 |
|---|---|
Molecular Formula |
C10H15GeNOS |
Molecular Weight |
269.93 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
ZRROPIFKWMIHDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Ge]2(NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
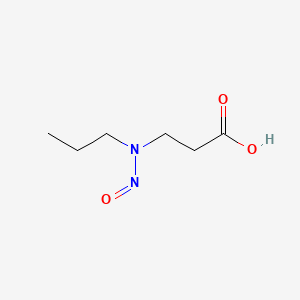
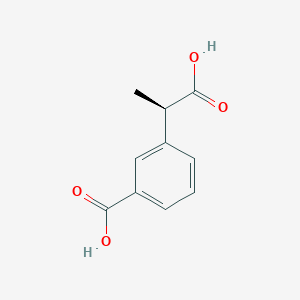
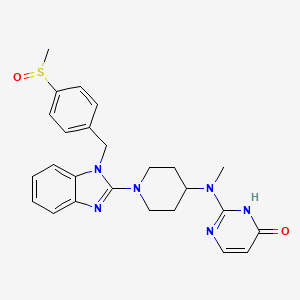
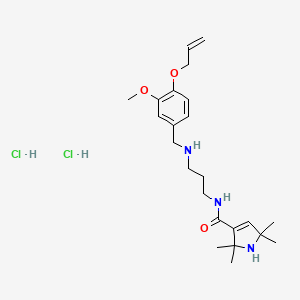
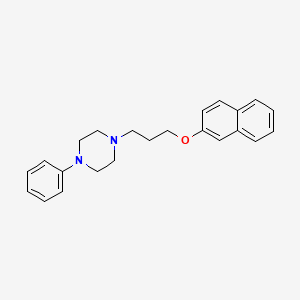
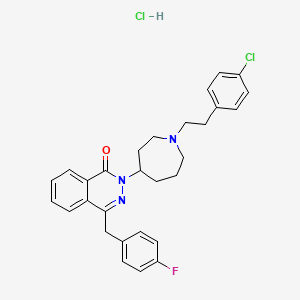
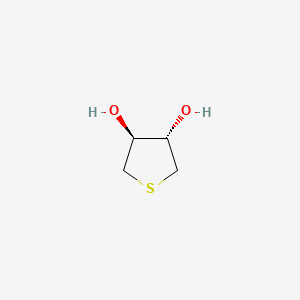
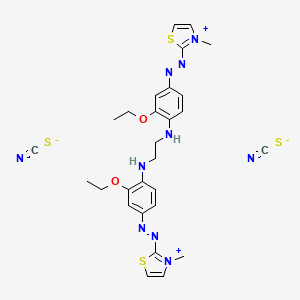
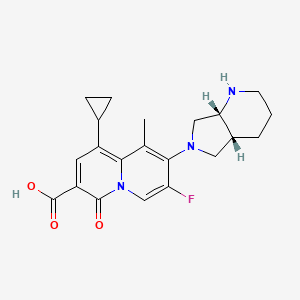
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
